molecular formula C5H2BrFN2O2 B11888110 4-Bromo-2-fluoro-5-nitropyridine

4-Bromo-2-fluoro-5-nitropyridine

Cat. No.: B11888110
M. Wt: 220.98 g/mol
InChI Key: OANUOPPGHSTFMF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-nitropyridine typically involves the nitration of 2-bromo-5-fluoropyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-fluoro-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-nitropyridine is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the pyridine ring influences its reactivity and interaction with other molecules. These functional groups can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Bromo-5-fluoropyridine: Similar structure but lacks the nitro group.

    4-Bromo-2,5-difluoropyridine: Contains an additional fluorine atom instead of the nitro group.

    2-Fluoro-5-nitropyridine: Lacks the bromine atom.

Uniqueness: 4-Bromo-2-fluoro-5-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

4-bromo-2-fluoro-5-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H

InChI Key

OANUOPPGHSTFMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)[N+](=O)[O-])Br

Origin of Product

United States

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